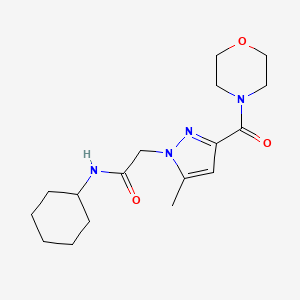
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, also known as CMH-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 belongs to the class of pyrazolylacetamides and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and proteins that are involved in the progression of various diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of certain genes. This compound has also been found to inhibit the activity of GSK-3β, which leads to the activation of several signaling pathways. Additionally, this compound has been found to induce apoptosis in cancer cells and protect dopaminergic neurons in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established compound with a known synthesis method. Additionally, it has shown promising results in the treatment of various diseases, which makes it an attractive compound for further research. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Additionally, the toxicity of this compound has not been fully evaluated, which makes it important to conduct further toxicity studies.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide. One of the future directions is to conduct further studies to understand the mechanism of action of this compound. Additionally, further studies are needed to evaluate the toxicity of this compound and its potential side effects. Another future direction is to evaluate the efficacy of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to evaluate the pharmacokinetics of this compound and its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-cyclohexylacetate. The obtained product is then reacted with 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole-1-carboxylic acid to form this compound. The synthesis method of this compound is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptide in Alzheimer's disease and protect dopaminergic neurons in Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILWJTNEIYDGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)
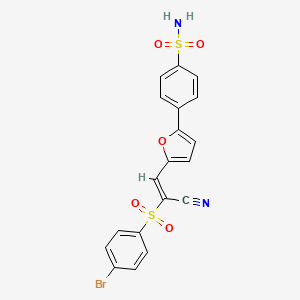
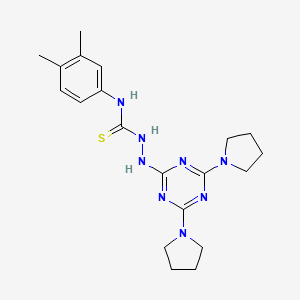
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)
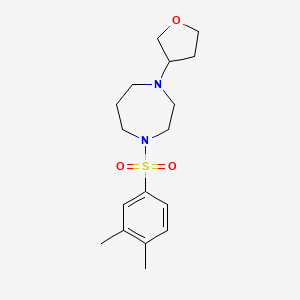
![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
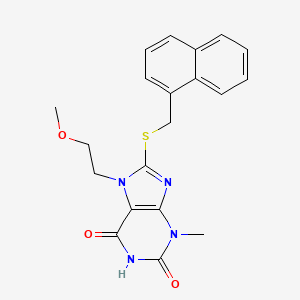
![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)